
Gluconate-d2 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gluconate-d2 (sodium) is a compound with the chemical formula NaC6H11O7. It is the sodium salt of gluconic acid, which is derived from glucose. This compound is known for its chelating properties and is widely used in various industries due to its non-toxic and biodegradable nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gluconate-d2 (sodium) can be synthesized through the fermentation of glucose by certain microorganisms, such as strains of Aspergillus niger or Pseudomonas . The primary product of this fermentation is gluconic acid, which is then neutralized with sodium hydroxide to form sodium gluconate . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of sodium gluconate involves several steps:
Fermentation: Glucose is fermented by microorganisms to produce gluconic acid.
Neutralization: The gluconic acid is neutralized with sodium hydroxide to form sodium gluconate.
Purification: The solution is filtered and subjected to chemical treatments to achieve the desired purity.
Crystallization: The purified solution is crystallized to obtain sodium gluconate crystals.
Drying and Packaging: The crystals are dried and packaged for distribution
Chemical Reactions Analysis
Types of Reactions
Sodium gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Sodium gluconate can be oxidized using catalysts such as gold nanoparticles supported on hydroxyapatite.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Sodium gluconate can participate in substitution reactions where the sodium ion is replaced by other cations.
Major Products
The major products formed from these reactions include gluconic acid, 2-ketogluconic acid, and glucaric acid .
Scientific Research Applications
Sodium gluconate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium gluconate involves its ability to chelate metal ions. This chelation process involves the binding of metal ions to the gluconate anion, forming stable complexes that prevent the metal ions from participating in unwanted reactions . This property is particularly useful in preventing the precipitation of metal ions in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Used in medical applications to treat calcium deficiencies.
Sodium stibogluconate: Used as an antiprotozoal agent.
Sodium ferric gluconate: Used in the treatment of iron deficiency anemia.
Uniqueness
Sodium gluconate is unique due to its exceptional chelating properties, non-toxic nature, and biodegradability. These characteristics make it a preferred choice in environmentally conscious applications and industries .
Properties
Molecular Formula |
C6H11NaO7 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
sodium;(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i1D2; |
InChI Key |
UPMFZISCCZSDND-ZCRZOLOFSA-M |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


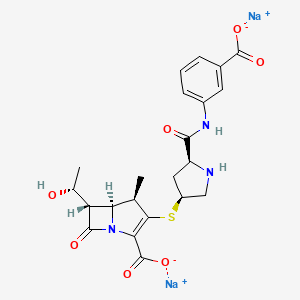
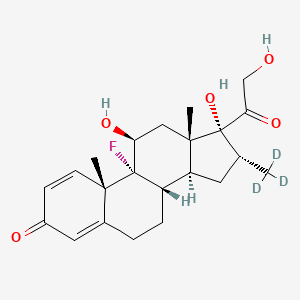
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
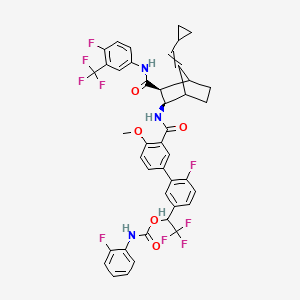

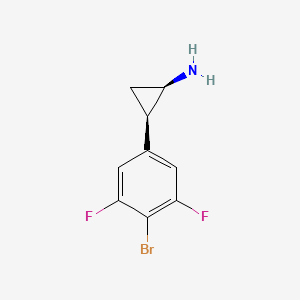
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
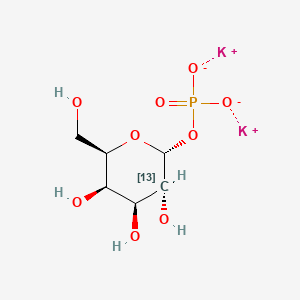
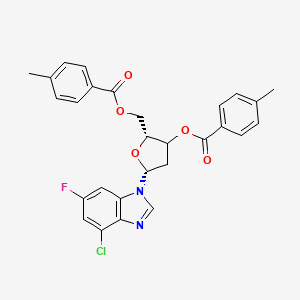
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
